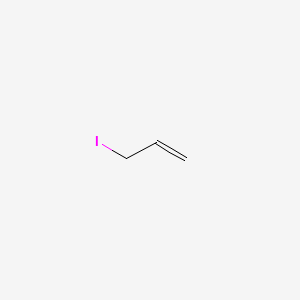

Allyl iodide

Descripción general

Descripción

It is a pale yellow liquid with a density of 1.837 g/cm³ and a boiling point of approximately 101-103°C . This compound is used extensively in organic synthesis, particularly in the preparation of other organic compounds such as N-alkyl-2-pyrrolidones, sorbic acid esters, and organometallic catalysts .

Synthetic Routes and Reaction Conditions:

From Allyl Alcohol and Methyl Iodide: Allyl iodide can be synthesized by reacting allyl alcohol with methyl iodide in the presence of triphenyl phosphite.

Finkelstein Reaction: This method involves the substitution of an allyl halide (such as allyl chloride or allyl bromide) with sodium iodide in acetone.

From Glycerol: Another method involves the reaction of elemental phosphorus and iodine with glycerol.

Industrial Production Methods: Industrial production of this compound typically involves the Finkelstein reaction due to its simplicity and efficiency. The reaction is carried out under mild conditions, making it suitable for large-scale production .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form various products depending on the oxidizing agent used.

Reduction Reactions: this compound can be reduced to form allyl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium iodide in acetone is commonly used for substitution reactions.

Oxidation: Various oxidizing agents such as potassium permanganate can be used.

Reduction: Hydrogen gas in the presence of a catalyst can be used for reduction reactions.

Major Products:

Aplicaciones Científicas De Investigación

Allyl iodide is used in various scientific research applications:

Mecanismo De Acción

The mechanism of action of allyl iodide involves its ability to undergo nucleophilic substitution reactions. The iodine atom in this compound is a good leaving group, making it susceptible to attack by nucleophiles. This results in the formation of various substituted allyl compounds . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparación Con Compuestos Similares

- Allyl Chloride (C3H5Cl)

- Allyl Bromide (C3H5Br)

- Allyl Fluoride (C3H5F)

Comparison:

- Reactivity: Allyl iodide is more reactive than allyl chloride and allyl bromide due to the weaker carbon-iodine bond compared to carbon-chlorine and carbon-bromine bonds .

- Applications: While all these compounds are used in organic synthesis, this compound is preferred when a higher reactivity is required .

- Stability: this compound is less stable than its chloride and bromide counterparts and needs to be stored under specific conditions to prevent decomposition .

Actividad Biológica

Allyl iodide, also known as 3-iodopropene, is an organic halide with significant applications in organic synthesis and potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, reactivity, and implications in various biological contexts.

This compound has the chemical formula C₃H₅I and is characterized by a double bond between the first two carbon atoms and an iodine atom attached to the third carbon. It is primarily synthesized through several methods:

- From Allyl Alcohol : Reacting allyl alcohol with methyl iodide using triphenyl phosphite as a catalyst.

- Finkelstein Reaction : Substituting iodine for other halogens in allyl halides.

- Elemental Phosphorus and Iodine : Reacting glycerol with phosphorus and iodine to yield this compound.

The compound is sensitive to light and can decompose into free iodine if not stored properly, typically requiring storage in dark conditions at low temperatures .

Biological Activity

This compound exhibits various biological activities that can be categorized into its reactivity in synthetic organic chemistry and its potential therapeutic implications.

1. Synthetic Applications

This compound is a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is utilized in:

- Synthesis of N-Alkyl-2-pyrrolidones : These compounds have applications in pharmaceuticals.

- Production of Sorbic Acid Esters : Used as food preservatives.

- Formation of Organometallic Catalysts : Important for various catalytic processes .

2. Reactivity Studies

Research has demonstrated that this compound can undergo pyrolysis, leading to the formation of various unsaturated hydrocarbons such as allene and methylacetylene. The yields of these products are significantly influenced by reaction conditions, including temperature and pressure. For instance, under optimal conditions (800–1100 °C), a total yield of 10 mol per 100 mol of this compound was achieved .

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of platinum(II) complexes that included this compound as a ligand. These complexes were tested against cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma). The results indicated that the presence of this compound enhanced the cytotoxicity of these complexes, suggesting potential therapeutic benefits .

Case Study 2: Reactivity with Metal Dimethylmetallates

Another study focused on the gas-phase reactions of this compound with coinage metal dimethylmetallates (e.g., Cu, Ag). The reactions highlighted the unique reactivity patterns that this compound exhibits when interacting with these metal complexes, which could lead to novel synthetic pathways for organometallic compounds .

Data Tables

The following table summarizes key findings related to the biological activity and synthetic applications of this compound:

| Parameter | Details |

|---|---|

| Chemical Formula | C₃H₅I |

| Synthesis Methods | From allyl alcohol, Finkelstein reaction |

| Main Applications | Synthesis of N-alkyl compounds, organometallic catalysts |

| Reactivity Products | Allene, methylacetylene |

| Antiproliferative Effects | Enhanced activity against cancer cell lines |

Propiedades

IUPAC Name |

3-iodoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5I/c1-2-3-4/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEHLDPGIKPNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5I | |

| Record name | ALLYL IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060302 | |

| Record name | 3-Iodo-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl iodide appears as a yellow liquid with a pungent odor. Denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. Very irritating to skin, eyes and mucous membranes. Poisonous by ingestion and inhalation. Used to make other chemicals., Yellowish liquid with a pungent unpleasant odor; Darkened by light and air evolving iodine; [Merck Index] Clear dark red liquid; [Sigma-Aldrich MSDS] | |

| Record name | ALLYL IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

556-56-9 | |

| Record name | ALLYL IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2366 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Iodo-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL IODIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Iodo-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodopropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46830QOA4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of allyl iodide?

A1: The molecular formula of this compound is C3H5I, and its molecular weight is 167.98 g/mol. []

Q2: What are some key spectroscopic features of this compound?

A2: * UV-Vis Spectroscopy: this compound exhibits absorptions in the far-ultraviolet region, with new bands tentatively assigned to π ← n and π ← π transitions. []* IR Spectroscopy: The emission spectrum shows dominant activity in the CH2 wag and the C=C stretch, reflecting the molecule's dynamics in the excited state. []

Q3: What is a major application of this compound in organic synthesis?

A3: this compound is a common reagent for introducing allyl groups into molecules. It readily participates in reactions with various nucleophiles, enabling the synthesis of complex molecules. [, ]

Q4: How does the structure of this compound influence its reactivity?

A4: The presence of both the carbon-iodine bond and the carbon-carbon double bond in this compound makes it susceptible to a variety of reactions, including nucleophilic substitution, addition reactions, and radical reactions. [, , , , ]

Q5: Can you provide an example of a reaction where this compound acts as an allylating agent?

A5: this compound reacts with carbonyl compounds in the presence of stannous halide to yield homoallylic alcohol derivatives. This reaction proceeds through the formation of allyltin dihaloiodide in situ, which then reacts with the carbonyl compound. []

Q6: What role does copper play in reactions involving this compound?

A6: Copper-mediated allylic substitution reactions using this compound are common in organic synthesis. Studies suggest that organocuprates exhibit superior reactivity in these transformations compared to their silver and gold counterparts. []

Q7: How does this compound interact with transition metal complexes?

A7: Transition metal complexes in low oxidation states can react with this compound. For instance, [(phen)M]+• (M = Ni, Pd, Pt) reacts with this compound to form [(phen)M(CH2CHCH2)]+. These reactions highlight the potential of this compound in organometallic chemistry. []

Q8: What are the main products of this compound pyrolysis?

A8: The pyrolysis of this compound at high temperatures (800-1100 °C) primarily yields diallyl, propylene, allene, methylacetylene, benzene, and an unidentified product. The C-C bonds of this compound remain largely intact during pyrolysis. []

Q9: What is the primary photodissociation pathway of this compound at 193 nm?

A10: Upon excitation at 193 nm, this compound undergoes C-I bond fission, producing allyl radicals and iodine atoms. Both ground state I(2P3/2) and spin-orbit excited I(2P1/2) are observed, with the latter being the dominant channel. [, ]

Q10: How does rotational energy influence the stability of allyl radicals generated from this compound?

A11: Allyl radicals produced from the I(2P1/2) channel with internal energies above the dissociation barrier to allene + H can exhibit stability due to centrifugal effects. The significant rotational energy imparted during photolysis contributes to this stability. []

Q11: What is the rate constant for the self-reaction of allyl peroxy radicals?

A12: The rate constant for the self-reaction of allyl peroxy radicals (2CH2CHCH2O2) is measured to be k13 = (6.8 ± 1.3) × 10-13 cm3 molecule-1 s-1. []

Q12: Have computational methods been used to study this compound?

A13: Yes, computational studies employing Density Functional Theory (DFT) have been instrumental in understanding the reactivity of this compound with various species, including transition metal complexes and copper hydride anions. [, , ]

Q13: What insights have computational studies provided into the reactivity of this compound with copper hydride anions?

A14: DFT calculations reveal that [CuH2]- shows greater reactivity than [Cu2H3]- due to a higher energy HOMO. The calculations also explain the reactivity differences observed between CS2 and CO2 with [CuH2]-, highlighting the influence of electronic structure on reactivity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.